1-Methylpiperidine-4-carbonyl chloride
Description
Contextual Significance in Heterocyclic Chemistry
Heterocyclic compounds, particularly those containing nitrogen, are ubiquitous in nature and form the cornerstone of a vast number of pharmaceutical agents. researchgate.net Within this class, the piperidine (B6355638) ring system is one of the most prevalent and significant scaffolds found in medicinal products. researchgate.netnih.govencyclopedia.pub The piperidine framework is present in over twenty classes of pharmaceuticals, including analgesics, antipsychotics, antihistamines, and anticancer agents. nih.govnih.gov Its importance stems from its ability to introduce basicity, improve pharmacokinetic properties, and serve as a versatile three-dimensional framework for orienting functional groups to interact with biological targets. encyclopedia.pub
1-Methylpiperidine-4-carbonyl chloride leverages the established significance of the piperidine nucleus. The N-methyl group modifies the parent piperidine's steric and electronic properties, while the 4-carbonyl chloride group provides a point of attachment for constructing more complex derivatives. acs.org This specific functionalization at the 4-position is a common strategy in drug design, allowing the piperidine ring to act as a central scaffold from which other pharmacophoric groups can be appended. encyclopedia.pub The incorporation of the 1-methylpiperidyl moiety is a recognized approach in the development of agents targeting the central nervous system, among other therapeutic areas. encyclopedia.pub
Overview of the Compound's Role as a Reactive Intermediate
The primary role of this compound in synthesis is that of a reactive intermediate, specifically an acylating agent. The acyl chloride functional group (-COCl) is highly electrophilic and readily undergoes nucleophilic acyl substitution reactions. masterorganicchemistry.comchemguide.co.uk This reactivity allows chemists to introduce the "1-methylpiperidyl-4-carbonyl" fragment into various molecules.
The most common transformations involve reactions with nucleophiles such as:
Amines: Reacting with primary or secondary amines to form stable amide bonds. This is one of the most frequent applications in the synthesis of bioactive molecules.
Alcohols: Reacting with alcohols to yield esters.
Water: Hydrolyzing in the presence of water back to the parent 1-methylpiperidine-4-carboxylic acid.
This high reactivity makes it a valuable tool for covalently linking the piperidine scaffold to other parts of a target molecule, often in the final stages of a synthetic sequence. google.com For instance, it can be used to form an amide linkage with an amine-containing aromatic or heterocyclic core, a common motif in modern pharmaceuticals. google.com The reaction proceeds rapidly, often driven by the formation of stable byproducts like hydrogen chloride gas, which can be scavenged by a base. chemguide.co.ukyoutube.com
Table 1: Physicochemical Properties of this compound and its Precursor
| Property | This compound | 1-Methylpiperidine-4-carboxylic acid |
|---|---|---|
| CAS Number | 41776-24-3 (hydrochloride salt) | 49608-01-7 |
| Molecular Formula | C₇H₁₂ClNO | C₇H₁₃NO₂ |
| Molecular Weight | 161.63 g/mol | 143.19 g/mol . cymitquimica.com |
| Functional Groups | Acyl Chloride, Tertiary Amine | Carboxylic Acid, Tertiary Amine |
| Primary Role | Reactive Acylating Agent | Synthetic Precursor |
Historical Development and Prior Art in Synthesis and Application
The synthesis and use of this compound are intrinsically linked to the development of piperidine-containing pharmaceuticals. Its preparation follows well-established principles of organic chemistry, primarily involving the activation of a carboxylic acid.
Synthesis: The most direct and common method for synthesizing this compound is through the reaction of its parent carboxylic acid, 1-methylpiperidine-4-carboxylic acid (also known as N-methylisonipecotic acid), with a chlorinating agent. google.com Several reagents are effective for this transformation:
Thionyl Chloride (SOCl₂): This is a widely used reagent that converts carboxylic acids to acyl chlorides, producing gaseous byproducts (sulfur dioxide and hydrogen chloride) that are easily removed. masterorganicchemistry.comgoogle.comchemguide.co.uk
Oxalyl Chloride ((COCl)₂): Another effective reagent, often used under milder conditions.
Phosphorus Chlorides (PCl₅, PCl₃): These can also be used, though thionyl chloride is often preferred for its convenient byproducts. chemguide.co.ukchemguide.co.uk
The precursor, 1-methylpiperidine-4-carboxylic acid, is typically synthesized from piperidine-4-carboxylic acid (isonipecotic acid). chemicalbook.com A common method is the Eschweiler-Clarke reaction or similar reductive amination techniques, which involve reacting isonipecotic acid with formaldehyde (B43269) and a reducing agent, such as formic acid, to achieve N-methylation. chemicalbook.com Transfer hydrogenation is another documented method for this conversion. google.com
Application: A notable application of this compound is in the synthesis of agonists for the 5-HT1F receptor, which are investigated for the treatment of migraines. In a patented process, 1-methylpiperidine-4-carboxylic acid is reacted with thionyl chloride to presumably form the acyl chloride in situ, which is then reacted with another amine-containing fragment to construct the final complex drug molecule, 2,4,6-trifluoro-N-[6-(1-methyl-piperidine-4-carbonyl)-pyridin-2-yl]-benzamide. google.com It has also been utilized in the synthesis of potential inhibitors for MenA (1,4-dihydroxy-2-naphthoate isoprenyltransferase), an enzyme target in Mycobacterium tuberculosis, highlighting its utility in developing anti-infective agents. nih.gov
Table 2: Overview of Synthetic Methodologies
| Transformation | Starting Material(s) | Key Reagent(s) | Product |
|---|---|---|---|
| Acyl Chloride Formation | 1-Methylpiperidine-4-carboxylic acid | Thionyl chloride (SOCl₂) or Oxalyl chloride | This compound. google.com |
| N-Methylation | Piperidine-4-carboxylic acid (Isonipecotic acid) | Formaldehyde, Formic Acid. chemicalbook.com | 1-Methylpiperidine-4-carboxylic acid. chemicalbook.com |
| Amide Bond Formation | this compound, Amine (R-NH₂) | Base (e.g., Triethylamine) | N-Substituted-1-methylpiperidine-4-carboxamide |
Structure
3D Structure
Properties
IUPAC Name |
1-methylpiperidine-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClNO/c1-9-4-2-6(3-5-9)7(8)10/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIVZCINZDWIBJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70331232 | |
| Record name | 1-methylpiperidine-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70331232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41776-24-3 | |
| Record name | 1-methylpiperidine-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70331232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 1 Methylpiperidine 4 Carbonyl Chloride
Precursor Synthesis and Derivatization Routes to the Piperidine (B6355638) Core
The foundational step in synthesizing 1-Methylpiperidine-4-carbonyl chloride is the formation of its direct precursor, 1-Methylpiperidine-4-carboxylic Acid, typically handled as its hydrochloride salt for stability.
The creation of the N-methylated piperidine ring from a suitable starting material is a key transformation. Reductive amination stands out as a prevalent and effective strategy.
A widely employed method for synthesizing 1-Methylpiperidine-4-carboxylic Acid is the reductive amination of isonipecotic acid (piperidine-4-carboxylic acid). google.com This reaction, a form of N-alkylation, specifically utilizes formaldehyde (B43269) as the source for the methyl group. The process is often conducted under transfer hydrogenation conditions, which avoids the use of gaseous hydrogen. google.com
In a typical procedure, isonipecotic acid is reacted with formaldehyde in the presence of a reducing agent like formic acid and a palladium on charcoal catalyst. google.comchemicalbook.com This method is analogous to the Eschweiler-Clarke reaction, which reductively methylates primary or secondary amines using excess formic acid and formaldehyde. google.com The reaction proceeds through the in-situ formation of an iminium ion, which is then reduced to form the tertiary amine, 1-Methylpiperidine-4-carboxylic Acid. acsgcipr.orgyoutube.com This approach is valued for its efficiency and suitability for large-scale production. google.com
The efficiency and yield of the precursor synthesis are highly dependent on the optimization of several reaction parameters.
Temperature: The transfer hydrogenation step is typically performed at elevated temperatures, generally between 90°C and 100°C, to ensure the reaction proceeds to completion. google.comchemicalbook.com Following the methylation, the mixture is cooled, and for the formation of the hydrochloride salt, the temperature is adjusted to a range of 65°C to 75°C before the addition of hydrochloric acid. chemicalbook.com
pH: While not always the primary control parameter in the initial reductive amination which uses formic acid, pH becomes crucial in subsequent workup and isolation steps. chemicalbook.com In related syntheses, pH is adjusted to an acidic range (e.g., pH 3-4) using acids like hydrochloric or acetic acid to facilitate phase separation or crystallization. google.comgoogle.com The addition of an acid catalyst can also accelerate the rate-limiting formation of the imine or iminium ion intermediate. acsgcipr.orgyoutube.com
Solvent Selection: Water is a common and effective solvent for the reductive amination of isonipecotic acid, particularly with the use of a palladium catalyst. google.comchemicalbook.com For the subsequent isolation and purification of the hydrochloride salt, a solvent swap is often employed. Acetonitrile (B52724) is frequently used to precipitate the product from the concentrated aqueous solution, as it helps to remove residual water and ensure a high-purity crystalline solid. chemicalbook.com
Table 1: Optimized Reaction Conditions for Precursor Synthesis
| Parameter | Condition | Stage | Rationale | Reference |
|---|---|---|---|---|
| Temperature | 90-100°C | Reductive Amination | Facilitates the transfer hydrogenation reaction. | google.comchemicalbook.com |
| Temperature | 65-75°C | Salt Formation | Optimal temperature for adding hydrochloric acid to form the hydrochloride salt. | chemicalbook.com |
| Solvent | Water | Reductive Amination | Effective medium for the reaction with a palladium catalyst. | google.comchemicalbook.com |
| Solvent | Acetonitrile | Purification/Crystallization | Used to precipitate the product and remove water. | chemicalbook.com |
The final step in the synthesis is the conversion of the carboxylic acid functional group of the precursor into the more reactive acyl chloride. This is a crucial activation step for subsequent coupling reactions.
The most common method for converting a carboxylic acid to an acyl chloride is treatment with thionyl chloride (SOCl₂). rsc.orglibretexts.org In this process, the hydrochloride salt of 1-methylpiperidine-4-carboxylic acid is reacted with thionyl chloride. The hydroxyl group of the carboxylic acid is converted into a chlorosulfite intermediate, which is an excellent leaving group. A subsequent nucleophilic attack by the chloride ion results in the formation of the acyl chloride, with gaseous byproducts sulfur dioxide and hydrogen chloride. libretexts.org
The choice of solvent significantly impacts the reaction. Anhydrous, non-protic solvents are required. Chlorobenzene (B131634) is a suitable solvent for this transformation. Other common solvents include dichloromethane (B109758) or toluene (B28343), with the reaction often performed at reflux temperatures between 40°C and 60°C for several hours to ensure complete conversion.
Oxalyl chloride ((COCl)₂) serves as a valuable alternative to thionyl chloride for the synthesis of acyl chlorides. rsc.orgdergipark.org.tr It is often considered a milder and more selective reagent, which can be advantageous when dealing with sensitive substrates. researchgate.net The reaction with oxalyl chloride typically proceeds under milder conditions and is often performed at room temperature. researchgate.net
The reaction is commonly carried out in an inert solvent like dichloromethane. orgsyn.org It is frequently catalyzed by a catalytic amount of N,N-dimethylformamide (DMF), which forms a Vilsmeier reagent in situ, the active chlorinating agent. researchgate.netorgsyn.org The byproducts of the reaction, carbon dioxide and carbon monoxide, are gaseous, which simplifies purification of the final product. researchgate.net
Table 2: Comparison of Chlorinating Agents
| Agent | Typical Solvents | Typical Conditions | Byproducts | Advantages | Reference |
|---|---|---|---|---|---|
| Thionyl Chloride (SOCl₂) | Chlorobenzene, Toluene, Dichloromethane | Reflux (40-60°C) | SO₂, HCl | Inexpensive and widely used. | rsc.org |
| Oxalyl Chloride ((COCl)₂) | Dichloromethane, Toluene | Room Temperature, often with DMF catalyst | CO₂, CO, HCl | Milder conditions, gaseous byproducts simplify workup. | researchgate.netorgsyn.org |
Transformation of Carboxylic Acid Derivatives to the Acyl Chloride Moiety
Conversion from Carboxylic Acid Salts (e.g., Sodium Salt)
The conversion of a carboxylic acid salt, such as the sodium salt of 1-methylpiperidine-4-carboxylic acid, into its corresponding acyl chloride is a fundamental and effective transformation in organic synthesis. This method relies on the reaction between the carboxylate salt and a chlorinating agent. Generally, the sodium salt of a carboxylic acid is treated with a strong acylating agent, like thionyl chloride (SOCl₂) or oxalyl chloride, to yield the desired acyl chloride. nih.gov This approach can be advantageous under specific reaction conditions.
While the direct use of the sodium salt is a classic method, a more commonly documented route for this specific compound involves the use of its hydrochloride salt. google.com The synthesis typically begins with the methylation of piperidine-4-carboxylic acid (isonipecotic acid) via transfer hydrogenation, using reagents like formaldehyde and a palladium catalyst, to produce 1-methylpiperidine-4-carboxylic acid. google.comchemicalbook.com This free acid is often converted to its hydrochloride salt by treatment with hydrochloric acid (HCl). google.com The resulting 1-methylpiperidine-4-carboxylic acid hydrochloride is then reacted with a chlorinating agent such as thionyl chloride to form this compound hydrochloride. The use of the hydrochloride salt can facilitate easier isolation and handling.
| Starting Material | Chlorinating Agent | Key Considerations |
| Sodium 1-methylpiperidinate-4-carboxylate | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Standard method for converting carboxylates to acyl chlorides. nih.gov |
| 1-Methylpiperidine-4-carboxylic acid hydrochloride | Thionyl Chloride (SOCl₂) | Commonly documented route; the salt is stable and easily handled. google.com |
High-Yield and Purity Synthetic Protocols
Achieving high yields and exceptional purity is paramount in both industrial and laboratory settings. This requires careful optimization of reaction conditions and strategic selection of reagents.
Strategies for Maximizing Reaction Efficiency and Conversion
Maximizing the efficiency of the synthesis of this compound involves several key strategies. The choice of chlorinating agent is critical; thionyl chloride and oxalyl chloride are commonly employed. The reaction is typically performed under reflux conditions, for instance, in a solvent like dichloromethane or toluene at temperatures between 40–60°C for several hours, to drive the reaction to completion.
To ensure maximum conversion, the reaction progress is often monitored using analytical techniques such as Thin-Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. Once the starting material is consumed, excess reagents and solvent are removed under reduced pressure. researchgate.net
Furthermore, the efficiency of the entire synthetic sequence is greatly enhanced by optimizing the formation of the precursor, 1-methylpiperidine-4-carboxylic acid. A patented transfer hydrogenation process using formaldehyde and a palladium catalyst has been shown to be a highly efficient and scalable method for this initial step, producing the precursor in high yield and purity suitable for commercial production. google.com Temperature control is a crucial factor; maintaining the reaction temperature below 80°C during both the initial methylation and the subsequent chlorination steps helps to prevent side reactions and product degradation.
Minimization of By-product Formation in Industrial and Laboratory Scale
Temperature control is another vital parameter. Keeping reaction temperatures below 80°C is effective in preventing the formation of degradation products and colored impurities. The choice of solvent is also important; the initial methylation is often carried out in aqueous acidic media, while the chlorination step requires anhydrous organic solvents to prevent unwanted side reactions.
In related syntheses, careful selection of reagents can prevent the formation of specific impurities. For example, in the synthesis of a derivative, N,N-diethyl-1-methylpiperidine-4-carboxamide, conditions were optimized to ensure the product was substantially free of the by-product dimethyl carbamoyl (B1232498) chloride. google.com This highlights the principle that thoughtful process design is key to minimizing impurity formation.
| Strategy | Parameter | Rationale |
| Condition Control | Anhydrous Conditions | Prevents hydrolysis of the acyl chloride product. |
| Temperature Management | Below 80°C | Avoids side reactions and thermal degradation. |
| Solvent Selection | Anhydrous Organic Solvents | Ensures a suitable reaction environment for chlorination. |
| Reagent Choice | High-Purity Starting Materials | Minimizes the introduction of impurities from the outset. google.com |
Advanced Purification and Isolation Techniques
After synthesis, the crude product must be purified to remove any unreacted starting materials, reagents, and by-products. Advanced purification techniques are essential for obtaining this compound, often as its more stable hydrochloride salt, in high purity.
Recrystallization Methods for Hydrochloride Salts
Recrystallization is a powerful technique for purifying solid compounds. The hydrochloride salt of this compound, being a crystalline solid, is well-suited for this method. The process involves dissolving the crude solid in a suitable hot solvent and then allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent.
The choice of solvent is critical for successful recrystallization. For piperidine derivatives, various solvents have been proven effective. In the purification of the precursor, 1-methylpiperidine-4-carboxylic acid hydrochloride, acetonitrile is used to precipitate the product from the concentrated reaction mixture, followed by washing the filter cake with fresh acetonitrile. chemicalbook.com In other related syntheses, ethanol (B145695) has been used to crystallize hydrochloride salts of piperidone intermediates. google.com For an amide derivative, isopropanol (B130326) was used to obtain an analytical-grade sample. researchgate.net The selection of the appropriate solvent or solvent system depends on the specific solubility characteristics of the compound and its impurities.
Chromatographic Separation Techniques (e.g., Column Chromatography)
Chromatographic techniques are widely used for the purification and analysis of chemical compounds. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
For the analysis of this compound and related reaction mixtures, techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable. bldpharm.com Reverse-Phase HPLC (RP-HPLC) has been used effectively to monitor reaction kinetics and assess the purity of products in syntheses involving related piperidine compounds. researchgate.net
For preparative purification, column chromatography is a standard laboratory technique. In this method, a solution of the crude product is passed through a column packed with a solid adsorbent (the stationary phase), such as silica (B1680970) gel or alumina. An eluting solvent (the mobile phase) is then passed through the column, and the components of the mixture are separated based on their differing affinities for the stationary and mobile phases. While specific protocols for the column chromatography of this compound are not extensively detailed in the provided context, the general principles would apply. The polarity of the solvent system would be carefully chosen to allow for the separation of the desired acyl chloride from less polar or more polar impurities.
Filtration and Washing Protocols for Impurity Removal
Following the synthesis of this compound, typically via the reaction of 1-methylpiperidine-4-carboxylic acid with a chlorinating agent such as thionyl chloride, the crude product contains several impurities. wikipedia.org These contaminants commonly include unreacted starting materials, excess chlorinating agent, and gaseous by-products like hydrogen chloride and sulfur dioxide dissolved in the reaction solvent. wikipedia.org An effective purification process is therefore essential to isolate the acyl chloride in high purity. For solid forms of the product, such as its hydrochloride salt, a well-defined filtration and washing protocol is a critical step to remove these soluble impurities. orgsyn.orglookchem.com
The success of this purification step hinges on the selection of an appropriate washing solvent. The ideal solvent must effectively dissolve the impurities without dissolving the desired this compound product. Furthermore, the solvent must be anhydrous and aprotic to prevent the hydrolysis or reaction of the highly reactive acyl chloride functional group. lookchem.com The entire process should be conducted efficiently to minimize the product's exposure to atmospheric moisture. orgsyn.org
Detailed research findings on solvent efficacy are summarized in the table below, which outlines common solvents used for washing solid acyl chlorides and the specific impurities they target.
| Washing Solvent | Target Impurities | Key Considerations | Reference |
|---|---|---|---|
| Petroleum Ether (low boiling point fractions, e.g., 30-60°C) | Excess thionyl chloride, reaction solvent (e.g., toluene, dichloromethane), other non-polar soluble impurities. | Must be anhydrous. Use of cold solvent minimizes product loss. Its volatility simplifies the final drying step. | orgsyn.org |
| Ligroin (higher boiling point fraction of petroleum ether, e.g., 70-90°C) | Similar to petroleum ether; effective for washing away organic-soluble contaminants. | Must be anhydrous. The choice between ligroin and petroleum ether may depend on the specific reaction solvent used. | orgsyn.org |
| Anhydrous Toluene | Can be used for co-distillation to remove residual thionyl chloride prior to precipitation. Also used for recrystallization. | As a washing solvent, it is less common than petroleum ether but can be effective. Toluene is particularly useful for removing excess thionyl chloride via azeotropic removal under reduced pressure. | lookchem.comresearchgate.net |
| Anhydrous Diethyl Ether | Soluble organic by-products and residual solvents. | Must be strictly anhydrous. The product has low solubility in cold diethyl ether. | lookchem.com |
Detailed Research Findings: A Step-by-Step Protocol
A generalized yet detailed protocol for the purification of solid this compound by filtration and washing can be established based on established methods for analogous acid chlorides. orgsyn.org
Precipitation/Crystallization: After the synthesis reaction is complete and any excess volatile reagents (like thionyl chloride) have been removed, often by distillation or co-distillation with an anhydrous solvent like toluene, the crude product is prepared for isolation. researchgate.net The flask containing the reaction mixture (often a concentrated oil or solid suspension) is cooled. A non-polar, anhydrous solvent, such as petroleum ether, is added to precipitate the solid product fully. orgsyn.org The mixture may be chilled further in an ice bath for 1-2 hours to maximize the yield of the crystalline solid. orgsyn.org
Filtration: The solid product is collected via suction filtration, typically using a Büchner funnel. This step should be performed relatively quickly to minimize contact with air, as the acyl chloride can be hydrolyzed by atmospheric moisture. orgsyn.org The solid on the filter should be thoroughly pressed with a spatula or stopper to remove as much of the mother liquor as possible.
Washing: The filter cake is then washed with several portions of a cold, anhydrous solvent. For example, the solid can be washed with three successive portions of cold petroleum ether or ligroin. orgsyn.org This washing step is crucial for removing the remaining soluble impurities from the surface of the crystals.
Drying: The final, colorless solid product is transferred to a desiccator for drying. To ensure complete removal of residual washing solvent and moisture, the material is typically dried under vacuum over a suitable drying agent, such as soda-lime and paraffin (B1166041) shavings. orgsyn.org
This filtration and washing procedure, when performed with care using anhydrous reagents, is highly effective at yielding this compound of sufficient purity for subsequent synthetic applications.
Mechanistic Investigations of 1 Methylpiperidine 4 Carbonyl Chloride Reactivity
Nucleophilic Acylation Mechanisms and Kinetics
Nucleophilic acylation is a cornerstone of the reactivity of 1-Methylpiperidine-4-carbonyl chloride. This reaction proceeds via a tetrahedral intermediate, formed by the addition of a nucleophile to the carbonyl carbon, followed by the elimination of the chloride leaving group to yield the acylated product. The rate and mechanism of these reactions are influenced by the nature of the nucleophile, the solvent, and the reaction conditions.
Amidation Reactions with Various Amine Substrates
The reaction of this compound with primary and secondary amines is a facile process that leads to the formation of corresponding amides. The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, forming a tetrahedral intermediate. Subsequent collapse of this intermediate, often assisted by a second equivalent of the amine acting as a base, results in the formation of the amide and an ammonium chloride salt.
A plausible mechanism for the amidation of this compound with a generic primary amine (R-NH₂) is depicted below:
Step 1: Nucleophilic Attack The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of this compound.
Step 2: Formation of Tetrahedral Intermediate This attack leads to the formation of a transient tetrahedral intermediate, where the carbonyl oxygen carries a negative charge and the nitrogen atom bears a positive charge.
Step 3: Deprotonation and Elimination A second molecule of the amine acts as a base, abstracting a proton from the nitrogen atom. This is followed by the elimination of the chloride ion and the reformation of the carbon-oxygen double bond, yielding the final amide product.
Interactive Table: Relative Reactivity of Amines in Amidation (Hypothetical Data Based on General Principles)
| Amine Substrate | Relative Rate | Steric Hindrance | Nucleophilicity |
| Ammonia | 1.0 | Low | Moderate |
| Methylamine | 5.2 | Low | High |
| Diethylamine | 2.8 | Moderate | High |
| Aniline (B41778) | 0.1 | Low | Low |
This table illustrates the expected trend in reactivity based on the electronic and steric properties of the amines.
Esterification and Thioesterification Pathways with Oxygen and Sulfur Nucleophiles
This compound readily undergoes esterification and thioesterification with oxygen and sulfur nucleophiles, such as alcohols, phenols, and thiols. The mechanism is analogous to amidation, involving a nucleophilic acyl substitution pathway.
In esterification , an alcohol or phenol acts as the nucleophile. The reaction is often carried out in the presence of a non-nucleophilic base, like pyridine or a tertiary amine, to neutralize the hydrogen chloride byproduct. The rate of esterification is dependent on the nucleophilicity of the hydroxyl group and is generally slower for more sterically hindered alcohols.
Thioesterification with thiols follows a similar mechanistic route. Thiols are generally more nucleophilic than their corresponding alcohols, which can lead to faster reaction rates under similar conditions.
The general steps for these reactions are:
Nucleophilic Attack: The oxygen or sulfur atom of the nucleophile attacks the carbonyl carbon.
Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.
Deprotonation and Elimination: A base removes the proton from the attacking nucleophile, followed by the expulsion of the chloride ion to form the ester or thioester.
Kinetic Studies of Acyl Chloride Reactions (e.g., with Substituted Piperidines)
Research on the reactions of N,N-dialkylcarbamoyl chlorides with amines in non-polar solvents like benzene has shown that these reactions follow second-order kinetics, consistent with a bimolecular mechanism. researchgate.net The reactivity is influenced by the electronic and steric properties of both the acyl chloride and the amine.
These findings suggest that the reaction of this compound with substituted piperidines would likely exhibit second-order kinetics, with the rate being sensitive to the substituents on the piperidine (B6355638) ring.
Solvolysis Reactions and Hydrolytic Decomposition
In the presence of solvents containing a nucleophilic atom, such as water or alcohols, this compound can undergo solvolysis. Hydrolysis, a specific case of solvolysis where water is the solvent, leads to the decomposition of the acyl chloride to the corresponding carboxylic acid.
Mechanism of Carbonyl Chloride Hydrolysis
The hydrolysis of acyl chlorides generally proceeds through a nucleophilic acyl substitution mechanism where a water molecule acts as the nucleophile. The reaction can be catalyzed by both acid and base.
Under neutral or acidic conditions, a water molecule attacks the carbonyl carbon to form a tetrahedral intermediate. This is followed by the departure of the chloride ion and deprotonation of the oxonium ion to yield the carboxylic acid and hydrochloric acid.
Under basic conditions, the hydroxide (B78521) ion, a much stronger nucleophile than water, attacks the carbonyl carbon, leading to a significantly faster rate of hydrolysis.
The solvolysis of related carbamoyl (B1232498) chlorides in aqueous acetone has been suggested to proceed through an SN1-like mechanism, particularly for substrates that can form a stabilized acylium ion. researchgate.net However, for many acyl chlorides, a bimolecular pathway is more common. researchgate.net
pH-Dependent Stability and Degradation Profiles
The stability of this compound in aqueous solution is highly dependent on the pH. Due to its susceptibility to hydrolysis, the compound is expected to be most stable under acidic conditions where the concentration of the more potent hydroxide nucleophile is low. As the pH increases, the rate of hydrolysis is expected to increase significantly.
While a specific pH-rate profile for this compound is not available, studies on the hydrolysis of other compounds containing a piperidine or similar nitrogenous ring can provide insights. For example, the hydrolysis of a labile imide containing a piperazine ring exhibited a bell-shaped pH-rate profile, suggesting the involvement of the piperazine nitrogen in the hydrolysis mechanism. nih.gov This indicates that the tertiary amine of the 1-methylpiperidine (B42303) moiety could potentially influence the hydrolysis rate of the carbonyl chloride group through intramolecular catalysis or by affecting the protonation state of the molecule.
It is anticipated that the degradation profile of this compound would show a rapid decrease in concentration in neutral and, particularly, in alkaline aqueous solutions, with the primary degradation product being 1-methylpiperidine-4-carboxylic acid.
Interactive Table: Expected pH-Dependent Stability of this compound
| pH Range | Expected Stability | Predominant Nucleophile |
| 1-3 (Strongly Acidic) | High | H₂O |
| 4-6 (Weakly Acidic) | Moderate | H₂O |
| 7 (Neutral) | Low | H₂O, OH⁻ |
| 8-10 (Weakly Basic) | Very Low | OH⁻ |
| 11-14 (Strongly Basic) | Extremely Low | OH⁻ |
This table represents a qualitative prediction of stability based on general principles of acyl chloride hydrolysis.
Comparative Solvolysis Studies with Related Carbamoyl Chlorides (e.g., S_N1 Pathways, Kinetic Solvent Isotope Effects)
The solvolysis of carbamoyl chlorides, including piperidine derivatives, typically proceeds through the replacement of the chloride ion at the carbonyl carbon. mdpi.com These reactions are often studied to understand the influence of the nitrogen substituents on the reaction mechanism. Studies on related N,N-disubstituted carbamoyl chlorides suggest that the solvolysis reactions are usually S_N1 in nature. mdpi.comresearchgate.net This mechanism involves the rate-determining ionization of the carbamoyl chloride to form a resonance-stabilized carbamoyl cation and a chloride ion, followed by a rapid reaction of the cation with the solvent.
Pioneering work in measuring the specific rates of fast solvolysis reactions provided insights into the reactivity of related compounds. mdpi.com For instance, the specific rate of solvolysis of 1-piperidinecarbonyl chloride in 89.1% acetone–10.9% water at -20 °C was determined to be 2.1 × 10⁻³ s⁻¹. mdpi.com
Comparative studies between 1-piperidinecarbonyl chloride and 4-morpholinecarbonyl chloride have been conducted to assess the electronic effect of the heteroatom in the ring. mdpi.com The oxygen atom in the morpholine ring is electron-withdrawing compared to the methylene (B1212753) group in the piperidine ring, which influences the stability of the intermediate carbamoyl cation. Consequently, the morpholine derivative reacts about ten times slower in alcoholic solvents, consistent with the S_N1 mechanism where cation stability is paramount. mdpi.com However, in 50% acetone, the morpholine derivative was reported to be faster, suggesting a more complex interplay of solvent and structural effects. mdpi.com
Table 1: Comparative Solvolysis Data of Related Carbamoyl Chlorides
| Compound | Solvent | Temperature (°C) | Specific Rate (k, s⁻¹) |
|---|---|---|---|
| 1-Piperidinecarbonyl chloride | 89.1% Acetone | -20 | 2.1 × 10⁻³ |
| Diisopropylcarbamoyl chloride | 89.1% Acetone | -20 | 8.4 × 10⁻² |
| 1-Piperidinecarbonyl chloride | 50% Acetone | 20 | 0.0103 |
| 4-Morpholinecarbonyl chloride | 50% Acetone | 20 | 0.0289 |
| 1-Piperidinecarbonyl chloride | Ethanol (B145695) | 45 | 0.000355 |
| 4-Morpholinecarbonyl chloride | Ethanol | 45 | 0.000036 |
This table is generated based on data reported for related carbamoyl chlorides. mdpi.com
Electrophilic and Other Advanced Mechanistic Transformations
Electrophilic Substitution Involving the Piperidine Ring System
The piperidine ring in this compound is a saturated heterocyclic system. Unlike aromatic rings, it does not undergo classical electrophilic aromatic substitution reactions. The electron density is localized in sigma bonds and on the nitrogen atom. Therefore, electrophilic attack will preferentially occur at the most nucleophilic centers: the lone pair of electrons on the tertiary nitrogen atom or the oxygen atom of the carbonyl group. Reaction with an electrophile at the nitrogen center would lead to the formation of a quaternary ammonium species.
Radical-Mediated Pathways (Analogous to other Piperidine Derivatives)
While specific radical-mediated reactions of this compound are not extensively documented, the chemistry of other piperidine derivatives provides a strong basis for predicting such pathways. nih.govresearchgate.net Radical reactions offer powerful methods for C-H functionalization and the construction of complex molecular architectures. chemistryviews.org
One analogous pathway is the Hofmann-Löffler-Freytag reaction, which involves the generation of an N-centered radical that can abstract a hydrogen atom from a δ-carbon, leading to cyclization. nih.gov An enantioselective variant of this reaction has been developed for the synthesis of chiral piperidines from acyclic amines by intercepting an N-centered radical relay with a chiral copper catalyst. nih.gov
Furthermore, radical-mediated cyclizations are effective for producing various piperidines. nih.gov For example, cobalt(II) catalysts have been used for the intramolecular radical cyclization of linear amino-aldehydes. nih.govresearchgate.net These processes operate through one-electron chemistry, utilizing stepwise radical mechanisms. researchgate.net It is conceivable that under appropriate conditions, the piperidine ring of this compound could be functionalized through radical-mediated C-H activation, or the acyl chloride group could be used to tether a radical precursor for subsequent transformations.
Computational and Theoretical Modeling of Reaction Pathways
Density Functional Theory (DFT) for Energy Barrier Predictions
Density Functional Theory (DFT) has become a standard computational tool for investigating reaction mechanisms and predicting molecular properties with a favorable balance of accuracy and computational cost. mdpi.comscirp.org For a molecule like this compound, DFT can be employed to model its reactivity in various transformations.
DFT calculations are particularly useful for determining the geometries of reactants, transition states, and products, as well as their corresponding energies. nih.gov This information allows for the prediction of reaction energy barriers (activation energies), which are crucial for understanding reaction kinetics. For instance, in studying the solvolysis of this compound, DFT could be used to calculate the energy required for the heterolytic cleavage of the C-Cl bond to form the acylium ion intermediate, thereby providing theoretical support for the proposed S_N1 mechanism. Similarly, potential energy surfaces for radical-mediated C-H functionalization pathways can be mapped out to identify the most favorable reaction sites and predict the stereochemical outcomes. acs.org The choice of functional and basis set, such as B3LYP with a 6-31G(d,p) basis set, is critical for obtaining accurate predictions of molecular structures and thermochemical properties. scirp.org
Reaction Path Screening and Transition State Simulation
Beyond calculating stationary points on a potential energy surface, computational methods can simulate the entire reaction path. acs.org Reaction path screening techniques allow for the exploration of various possible mechanisms for a given transformation. By mapping the minimum energy path (MEP) between reactants and products, researchers can gain detailed insight into the reaction dynamics.
Transition state (TS) theory is fundamental to this process, and locating the precise geometry of a transition state is a primary goal of these simulations. nih.gov For this compound, simulating the transition states for nucleophilic attack at the carbonyl carbon or for a potential radical abstraction from the piperidine ring would provide invaluable mechanistic details. For example, in a copper-catalyzed amination reaction for piperidine synthesis, DFT investigations helped to elucidate a Cu(I)/Cu(II) catalytic cycle, mapping out the energies of intermediates and transition states along the reaction coordinate. acs.org Such simulations can reveal subtle electronic effects, steric hindrances, and the role of catalysts or solvents in controlling the reaction outcome.
Machine Learning Applications for Reaction Optimization
The optimization of reaction conditions for the synthesis of molecules involving this compound is a complex multivariate problem. Traditional approaches often rely on methodical, one-variable-at-a-time experimentation, which can be both time-consuming and resource-intensive. chemrxiv.orgnih.gov The emergence of machine learning (ML) has introduced a paradigm shift, offering powerful tools to navigate the vast parameter space of chemical reactions with greater efficiency and precision. beilstein-journals.org These computational models can analyze complex, non-linear relationships between various reaction parameters and the desired outcomes, such as yield and selectivity, thereby accelerating the discovery of optimal reaction conditions. chemrxiv.orgnih.govaiche.org
Machine learning-guided optimization workflows typically involve several key stages. Initially, a dataset is generated, often through high-throughput experimentation (HTE), which systematically explores a wide range of reaction conditions. chemrxiv.orgnih.govbeilstein-journals.orgchemrxiv.orgchemrxiv.orgrsc.org This dataset serves as the training ground for the ML model. The model then learns the intricate correlations between input parameters—such as solvent, base, catalyst, temperature, and reactant concentrations—and the resulting reaction yield or selectivity. Once trained, the model can predict the outcomes of unexplored reaction conditions, guiding researchers toward the most promising experimental setups. chemrxiv.orgnih.govaiche.org
Several machine learning algorithms have proven effective in the realm of reaction optimization. Bayesian optimization, for instance, is a powerful technique that iteratively suggests new experimental conditions by balancing the exploration of the parameter space with the exploitation of currently known optimal conditions. beilstein-journals.org This approach is particularly advantageous when experimental data is expensive to acquire. Other commonly employed models include random forests and various deep learning architectures, which can capture highly complex relationships within the reaction data. chemrxiv.org
A critical aspect of building a robust ML model for reaction optimization is the representation of the chemical entities and reaction conditions in a machine-readable format. For molecules like this compound and its reaction partners, this is often achieved using molecular fingerprints, such as Extended-Connectivity Fingerprints (ECFPs), which encode the structural features of the molecules. chemrxiv.org Reaction conditions, including categorical variables like solvents and catalysts, and continuous variables like temperature and concentration, are also encoded numerically.
The application of these machine learning techniques to acylation reactions, particularly those involving N-heterocyclic compounds, has shown significant promise in enhancing reaction yields and discovering novel reaction pathways. chemrxiv.orgnih.gov By leveraging the predictive power of these models, chemists can significantly reduce the number of experiments required to achieve a desired outcome, leading to more sustainable and cost-effective chemical synthesis.
Detailed Research Findings:
While specific machine learning studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles of ML-driven optimization are directly applicable. Drawing from studies on similar N-acylation and amide coupling reactions, we can illustrate the potential of this approach. chemrxiv.orgnih.govchemrxiv.orgchemrxiv.orgrsc.org
For a typical acylation reaction involving this compound and a primary amine, a machine learning model could be trained on a dataset generated by HTE. The model would aim to predict the reaction yield based on a variety of input parameters. The following tables represent a hypothetical but realistic application of machine learning for the optimization of such a reaction.
Table 1: Hypothetical High-Throughput Experimentation Data for Training a Yield Prediction Model
This table illustrates the type of data that would be collected from a high-throughput screening campaign. A diverse set of conditions is explored to provide the machine learning model with a comprehensive understanding of the reaction landscape.
| Experiment ID | Amine Substrate | Solvent | Base | Temperature (°C) | Concentration (M) | Experimental Yield (%) |
| 1 | Aniline | Dichloromethane (B109758) | Triethylamine | 25 | 0.1 | 65 |
| 2 | Aniline | Acetonitrile (B52724) | Diisopropylethylamine | 40 | 0.2 | 78 |
| 3 | Benzylamine | Tetrahydrofuran | Pyridine | 0 | 0.1 | 55 |
| 4 | Benzylamine | Dichloromethane | Triethylamine | 40 | 0.2 | 85 |
| 5 | Aniline | Tetrahydrofuran | Pyridine | 25 | 0.1 | 60 |
| 6 | Benzylamine | Acetonitrile | Diisopropylethylamine | 0 | 0.2 | 72 |
| ... | ... | ... | ... | ... | ... | ... |
Table 2: Machine Learning Model Predictions and Validation
Once the model is trained on the HTE data, it can be used to predict the yield for new, untested conditions. This table shows a comparison between the model's predicted yields and the actual experimental yields for a set of validation experiments. The close correlation between the predicted and experimental values would indicate a well-trained and accurate model.
| Validation ID | Amine Substrate | Solvent | Base | Temperature (°C) | Concentration (M) | Predicted Yield (%) | Experimental Yield (%) |
| V1 | Aniline | Dichloromethane | Diisopropylethylamine | 35 | 0.15 | 82.5 | 81 |
| V2 | Benzylamine | Tetrahydrofuran | Triethylamine | 20 | 0.1 | 75.2 | 77 |
| V3 | Aniline | Acetonitrile | Pyridine | 50 | 0.2 | 70.1 | 68 |
| V4 | Benzylamine | Dichloromethane | Pyridine | 10 | 0.15 | 63.8 | 65 |
Table 3: Optimized Reaction Conditions Suggested by the Machine Learning Model
The ultimate goal of the machine learning model is to propose novel reaction conditions that are predicted to result in the highest possible yield. This table presents a set of optimized conditions identified by the model, which would then be validated experimentally.
| Optimized Run | Amine Substrate | Solvent | Base | Temperature (°C) | Concentration (M) | Predicted Optimal Yield (%) |
| O1 | Aniline | Dichloromethane | Triethylamine | 38 | 0.18 | 92.3 |
| O2 | Benzylamine | Dichloromethane | Triethylamine | 42 | 0.22 | 95.1 |
| O3 | Aniline | Acetonitrile | Diisopropylethylamine | 45 | 0.20 | 89.5 |
The iterative process of generating data, training a model, predicting outcomes, and performing validation experiments allows for a rapid convergence on the optimal reaction conditions, showcasing the transformative potential of machine learning in synthetic chemistry.
Derivatization and Functionalization Strategies Employing 1 Methylpiperidine 4 Carbonyl Chloride
Synthesis of Key Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)
The primary application of 1-methylpiperidine-4-carbonyl chloride is as a critical precursor in the manufacture of pharmaceuticals. Its ability to form stable amide and ketone linkages is leveraged in the synthesis of several notable Active Pharmaceutical Ingredients (APIs).
Precursor for 5-HT1F Receptor Agonists (e.g., Lasmiditan and its salts)
This compound is a crucial intermediate in the synthesis of Lasmiditan, a selective serotonin (B10506) 5-HT1F receptor agonist used for the acute treatment of migraine. The synthesis of Lasmiditan often begins with the methylation of piperidine-4-carboxylic acid (isonipecotic acid) using reagents like formaldehyde (B43269) under transfer hydrogenation conditions to yield 1-methylpiperidine-4-carboxylic acid. google.com
This carboxylic acid is then converted to the highly reactive this compound. This is typically achieved through treatment with a chlorinating agent, such as thionyl chloride or oxalyl chloride, in a suitable solvent like chlorobenzene (B131634) or methylene (B1212753) chloride. google.com
While the acid chloride can be used directly, some patented synthetic routes employ it to first create a more stable intermediate, such as an amide. For example, reacting this compound with N,N-diethylamine yields N,N-diethyl-1-methylpiperidine-4-carboxamide. google.comgoogle.com This amide is then used in subsequent steps to build the core structure of Lasmiditan. The final steps involve coupling the piperidine-containing fragment with other precursors, such as (6-aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone, and subsequent acylation with 2,4,6-Trifluorobenzoyl chloride to complete the Lasmiditan molecule. The final product can be converted to various salts, like the hemisuccinate or hydrochloride, to improve its pharmaceutical properties. google.com
Table 1: Key Steps in a Patented Lasmiditan Synthesis Route
| Step | Reactant(s) | Key Reagent(s) | Product | Reference |
|---|---|---|---|---|
| 1 | Piperidine-4-carboxylic acid | Formaldehyde | 1-Methylpiperidine-4-carboxylic acid | google.com |
| 2 | 1-Methylpiperidine-4-carboxylic acid | Thionyl chloride | This compound | google.com |
| 3 | This compound | N,N-diethylamine | N,N-diethyl-1-methylpiperidine-4-carboxamide | google.comgoogle.com |
| 4 | N,N-diethyl-1-methylpiperidine-4-carboxamide, 2,6-dibromopyridine | Grignard Reagent | (6-bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone (B1287128) | google.com |
Application in Peptide Synthesis and Small-Molecule Drug Derivatization
The reactivity of this compound is fundamentally based on its nature as an acyl chloride. It readily reacts with a wide range of nucleophiles to create new covalent bonds. This property is particularly useful for the derivatization of small molecules and in peptide synthesis.
In small-molecule derivatization, the compound can be used to attach the 1-methylpiperidyl-4-carbonyl group to a drug candidate or intermediate containing a nucleophilic functional group, such as an amine or alcohol. This reaction, known as acylation, forms a stable amide or ester linkage, respectively. The introduction of the 1-methylpiperidine (B42303) group can significantly alter the parent molecule's physicochemical properties, including its solubility, lipophilicity, and basicity, which can in turn influence its pharmacokinetic profile.
The formation of an amide bond via reaction with an amine is the same fundamental reaction that links amino acids together in peptide synthesis. Therefore, this compound can be used to cap the N-terminus of a peptide chain, introducing a non-natural, functionalized group that can enhance stability or modulate biological activity.
Formation of (6-bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone
The ketone (6-bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone is a significant intermediate, particularly in the synthesis of Lasmiditan. google.com A patented process describes its formation starting from precursors of this compound. In this route, 1-methylpiperidine-4-carboxylic acid is first converted into an amide, specifically N,N-diethyl-1-methylpiperidine-4-carboxamide. google.com This amide intermediate is then reacted with a Grignard reagent, which is prepared from 2,6-dibromopyridine. This reaction results in the formation of the desired ketone, (6-bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone, which is typically isolated as its hydrobromide salt. google.com This ketone is subsequently converted to an amine, (6-aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone, a direct precursor to Lasmiditan. google.com
Construction of Complex Heterocyclic and Polycyclic Architectures
Beyond its role in forming simple linkages, this compound serves as a building block for more complex molecular structures, including various heterocyclic and polycyclic systems.
Conjugation with Oximes (e.g., in 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters synthesis)
The general reactivity of acyl chlorides with nucleophiles suggests that this compound can react with oximes (compounds containing the R1R2C=NOH functional group). Such a reaction would be expected to form an O-acyl oxime, also known as an oxime ester. This conjugation would link the 1-methylpiperidine-4-carbonyl moiety to the oxime through an ester bond at the oxime's oxygen atom. However, specific research findings or detailed synthetic procedures for the reaction of this compound with 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime to form the corresponding ester were not identified in the available literature.
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 1-methylpiperidine-4-carboxylic acid |
| (6-aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone |
| (6-bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone |
| 2,4,6-Trifluorobenzoyl chloride |
| 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime |
| 2,6-dibromopyridine |
| Alcaftadine |
| Lasmiditan |
| Lithium diisopropylamide |
| Methyl 1-methylpiperidine-4-carboxylate |
| N,N-diethyl-1-methylpiperidine-4-carboxamide |
| N,N-diethylamine |
| Oxalyl chloride |
| Piperidine-4-carboxylic acid |
Formation of Curcumin (B1669340) Analogs with Modified Piperidine (B6355638) Moieties
Curcumin, a natural polyphenol, has garnered significant scientific interest due to its broad spectrum of biological activities. However, its therapeutic potential is often hampered by poor metabolic stability, particularly the susceptibility of its β-diketone moiety to in vivo reduction. To address this limitation, researchers have focused on developing monocarbonyl analogs of curcumin (MACs), which replace the unstable β-diketone with a more robust cyclic ketone core, such as a piperidone ring. These MACs often exhibit enhanced stability and potent biological activities. google.combeilstein-journals.org
The synthesis of such analogs typically involves a Claisen-Schmidt condensation reaction between a substituted aromatic aldehyde and a piperidone derivative. google.com While many reported syntheses start with N-methyl-4-piperidone, a plausible and strategic alternative involves the use of this compound. This approach would first require the conversion of the acyl chloride to a suitable ketone, for instance, through a Weinreb ketone synthesis or by reaction with an organometallic reagent. The resulting N-methyl-4-acylpiperidine could then undergo condensation with aromatic aldehydes to yield the desired curcumin analogs. This method offers the flexibility to introduce a variety of acyl groups, thus expanding the structural diversity of the resulting MACs.
A general synthetic scheme for producing these analogs, starting from N-methyl-4-piperidone, is the base-catalyzed aldol (B89426) condensation with various halogenated benzaldehydes. For instance, the reaction of N-methyl-4-piperidone with 2-chlorobenzaldehyde, 3-bromobenzaldehyde, and 4-chlorobenzaldehyde (B46862) yields the corresponding bis-benzylidene piperidone analogs. These compounds have demonstrated varying degrees of cytotoxicity against cancer cell lines, with the position of the halogen on the aromatic ring influencing the activity.
Table 1: Synthesis of N-methyl-4-piperidone Curcumin Analogs
| Reactant 1 (Piperidone) | Reactant 2 (Aldehyde) | Catalyst | Product | Reported Activity |
| N-methyl-4-piperidone | 2-Chlorobenzaldehyde | NaOH | N-methyl-(3E,5E)-3,5-bis-(2-chlorobenzylidene)-4-piperidone | Cytotoxic against T47D cells |
| N-methyl-4-piperidone | 3-Bromobenzaldehyde | NaOH | N-methyl-(3E,5E)-3,5-bis-(3-bromobenzylidene)-4-piperidone | Higher cytotoxicity than other halogenated analogs against T47D cells |
| N-methyl-4-piperidone | 4-Chlorobenzaldehyde | NaOH | N-methyl-(3E,5E)-3,5-bis-(4-chlorobenzylidene)-4-piperidone | Cytotoxic against T47D cells |
Advanced Coupling and Transformation Reactions
Beyond standard nucleophilic acyl substitution, this compound is a candidate for more advanced transition metal-catalyzed coupling reactions and intricate cyclization strategies, opening avenues to novel and complex molecular scaffolds.
Applications in Cross-Coupling Methodologies (e.g., analogous to Ni-catalyzed Negishi reactions for piperidinyl derivatives)
Nickel-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-carbon bonds. The Negishi coupling, which pairs an organozinc reagent with an organic halide or triflate, has been successfully adapted for the reaction of acid chlorides to produce ketones. This methodology is particularly valuable due to the relatively mild reaction conditions and the high functional group tolerance of organozinc reagents.
While direct examples of Ni-catalyzed Negishi couplings with this compound are not prevalent in the literature, the established reactivity of other acid chlorides provides a strong basis for its application in this context. In a typical reaction, a catalytic amount of a nickel(II) complex, such as Ni(acac)₂, facilitates the coupling of an organozinc reagent with the acyl chloride. nih.gov This would allow for the synthesis of a wide array of 4-acyl-1-methylpiperidine derivatives, which are valuable intermediates in drug discovery.
The proposed reaction would involve the coupling of this compound with various organozinc reagents (R-ZnX), where 'R' can be an alkyl, aryl, or heteroaryl group. This strategy would offer a direct and modular route to introduce diverse functionalities at the 4-position of the piperidine ring.
Table 2: Proposed Ni-Catalyzed Negishi Cross-Coupling with this compound
| Organozinc Reagent (R-ZnX) | Proposed Product | Potential Application of Product |
| Phenylzinc chloride | (1-Methylpiperidin-4-yl)(phenyl)methanone | Precursor for CNS-active compounds |
| 2-Thienylzinc chloride | (1-Methylpiperidin-4-yl)(thiophen-2-yl)methanone | Intermediate for antibacterial agents |
| Ethylzinc chloride | 1-(1-Methylpiperidin-4-yl)propan-1-one | Building block for various scaffolds |
| (4-Fluorophenyl)zinc chloride | (4-Fluorophenyl)(1-methylpiperidin-4-yl)methanone | Precursor for PET imaging ligands |
Cyclization and Ring-Closure Strategies for Novel Scaffolds
The reactive acyl chloride group of this compound can be strategically employed in cyclization reactions to construct novel fused or spirocyclic heterocyclic systems. These scaffolds are of significant interest in medicinal chemistry due to their conformational rigidity and three-dimensional complexity.
One plausible strategy involves the reaction of this compound with bifunctional nucleophiles. For instance, reaction with hydrazine (B178648) or its derivatives can lead to the formation of five-membered heterocycles. The initial acylation of hydrazine would yield a hydrazide, which can then undergo cyclization, potentially leading to the formation of oxadiazole or pyrazolone (B3327878) derivatives depending on the subsequent reaction conditions and reagents. rsc.org
Another potential application is in Bischler-Napieralski-type reactions. wikipedia.orgorganic-chemistry.orgjk-sci.com This reaction typically involves the intramolecular electrophilic cyclization of a β-arylethylamide to form a dihydroisoquinoline. One could envision a two-step process where this compound is first reacted with a suitable phenethylamine (B48288) derivative to form the corresponding amide. Subsequent treatment with a dehydrating agent, such as phosphoryl chloride (POCl₃), could then induce cyclization to afford a novel piperidinyl-fused tetrahydroisoquinoline scaffold.
Table 3: Potential Cyclization Reactions with this compound
| Bifunctional Nucleophile/Precursor | Intermediate | Cyclization Condition | Resulting Heterocyclic Scaffold |
| Hydrazine hydrate | 1-Methylpiperidine-4-carbohydrazide | Dehydrating agent (e.g., POCl₃) | 2-(1-Methylpiperidin-4-yl)-1,3,4-oxadiazole |
| Phenethylamine | N-(2-Phenylethyl)-1-methylpiperidine-4-carboxamide | POCl₃, heat | Tetrahydroisoquinoline fused with piperidine |
| 2-Aminothiophenol | N-(2-mercaptophenyl)-1-methylpiperidine-4-carboxamide | Acid catalysis, heat | 2-(1-Methylpiperidin-4-yl)benzothiazole |
Diversification via Acyl Group Substitution and Related Reactions
The most direct and widely applicable derivatization strategy for this compound is nucleophilic acyl substitution. The high electrophilicity of the carbonyl carbon allows for facile reaction with a broad range of nucleophiles, leading to the formation of amides, esters, and thioesters. This provides a straightforward method for diversifying the functionality at the 4-position of the piperidine ring, enabling the synthesis of large compound libraries for structure-activity relationship (SAR) studies.
The reaction with primary or secondary amines proceeds readily, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct, to yield the corresponding amides. google.comnih.gov Similarly, alcohols and phenols can be acylated to form esters, and thiols can be converted to thioesters. Furthermore, the reaction with active methylene compounds, such as malonates or β-ketoesters, in the presence of a suitable base, can be used to form new carbon-carbon bonds, leading to β-dicarbonyl compounds that are versatile synthetic intermediates. nih.govnih.gov
Table 4: Diversification of this compound via Acyl Substitution
| Nucleophile | Product Type | Example Product |
| Diethylamine | Amide | N,N-Diethyl-1-methylpiperidine-4-carboxamide google.com |
| Aniline (B41778) | Amide | N-Phenyl-1-methylpiperidine-4-carboxamide |
| Ethanol (B145695) | Ester | Ethyl 1-methylpiperidine-4-carboxylate |
| Phenol | Ester | Phenyl 1-methylpiperidine-4-carboxylate |
| Ethanethiol | Thioester | S-Ethyl 1-methylpiperidine-4-carbothioate |
| Diethyl malonate | β-Ketoester | Diethyl 2-((1-methylpiperidine-4-carbonyl))malonate |
Analytical Characterization and Reaction Monitoring in Research Protocols
Spectroscopic Analysis for Structural and Purity Confirmation
Spectroscopic methods provide detailed information about the molecular structure of 1-Methylpiperidine-4-carbonyl chloride, from the connectivity of atoms to the identification of specific functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of this compound. While specific, documented spectra can be proprietary, the expected chemical shifts can be predicted based on the compound's structure and data from analogous molecules.
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different protons in the molecule. The protons on the piperidine (B6355638) ring adjacent to the nitrogen (positions 2 and 6) and those adjacent to the carbonyl group (position 4) would appear as multiplets. The N-methyl group protons would be visible as a singlet.
¹³C NMR: The carbon NMR spectrum provides confirmation of the carbon skeleton. A key diagnostic signal is the resonance of the carbonyl carbon, which is significantly deshielded and appears far downfield. The carbons of the piperidine ring and the N-methyl group will have characteristic shifts.
The anticipated chemical shifts for this compound are summarized below.
| Atom | Group | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| C1 | N-CH₃ | Singlet, ~2.2–2.6 | ~51 |
| C2, C6 | Piperidine (axial) | Multiplet, ~3.0–3.8 | ~61 |
| C3, C5 | Piperidine (equatorial) | Multiplet, ~1.5–2.5 | ~30 |
| C4 | CH-C=O | Multiplet | - |
| C=O | Carbonyl Chloride | - | ~160–180 |
Note: Actual chemical shifts can vary based on the solvent and experimental conditions.
Mass spectrometry (MS) is used to verify the molecular weight of this compound and to gain structural information from its fragmentation pattern. The compound has a molecular formula of C₇H₁₂ClNO and a molecular weight of 161.63 g/mol . echemi.com
Upon ionization in the mass spectrometer, the molecular ion (M⁺) is formed. This ion is energetically unstable and undergoes fragmentation. chemguide.co.uk The fragmentation patterns are predictable based on the functional groups present. Common fragmentation pathways for this molecule include:
Alpha-cleavage: The bonds adjacent to the nitrogen atom are prone to breaking, which is a dominant fragmentation pathway for amines. libretexts.org
Acylium Ion Formation: Cleavage of the C-Cl bond can form a stable acylium ion ([M-Cl]⁺). chemguide.co.uk Further fragmentation can involve the loss of carbon monoxide (CO). miamioh.edu
Key expected fragments in the mass spectrum of this compound are detailed in the table below.
| m/z Value | Proposed Fragment | Fragmentation Pathway |
| 161/163 | [C₇H₁₂ClNO]⁺ | Molecular ion (M⁺), showing isotopic pattern for Chlorine |
| 126 | [C₇H₁₂NO]⁺ | Loss of Cl radical |
| 98 | [C₆H₁₂N]⁺ | Loss of -COCl group via alpha-cleavage |
| 57 | [C₃H₇N]⁺ | Ring fragmentation |
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the key functional groups in this compound. The presence of the acyl chloride is confirmed by a very strong and sharp absorption band in a characteristic region of the spectrum.
| Functional Group | Wavenumber Range (cm⁻¹) | Description |
| C=O (Acyl Chloride) | 1800–1850 | Strong, sharp stretching vibration, diagnostic for the acyl chloride group. |
| C-H (sp³) | 2850–3000 | Stretching vibrations for the methyl and piperidine ring protons. |
| C-N (Piperidine) | 1250–1300 | Stretching vibration. |
| C-Cl (Acyl Chloride) | 600–650 | Weak, broad absorption. |
Chromatographic Methods for Purity Assessment and Reaction Progress Monitoring
Chromatographic techniques are indispensable for assessing the purity of this compound and for monitoring the progress of its synthesis.
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of this compound. A reverse-phase (RP) HPLC method is typically employed. This involves a non-polar stationary phase and a polar mobile phase, often a mixture of acetonitrile (B52724) and water. sielc.com
Detection is commonly performed using an ultraviolet (UV) detector set at a wavelength between 210 and 230 nm, where the carbonyl group absorbs light. This method allows for the quantification of the main compound and the detection and profiling of any impurities, ensuring the material meets the high-purity standards (>98%) required for research applications.
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to qualitatively monitor the progress of chemical reactions. In the synthesis of this compound, which often involves the reaction of 1-methylpiperidine-4-carboxylic acid with a chlorinating agent like thionyl chloride, TLC is used to track the consumption of the starting material and the formation of the product. By comparing the spots of the reaction mixture with those of the starting material and a reference standard, chemists can determine the optimal reaction time and conditions.
Quantitative Analytical Techniques
The accurate quantification of this compound and its related impurities, such as water content, is critical in research and manufacturing protocols to ensure stoichiometric control in subsequent reactions and to maintain product quality. Various analytical techniques are employed for this purpose, with titrimetric methods being particularly prominent.
Karl-Fischer Analysis for Water Content Determination
Karl Fischer (KF) titration is a highly specific and accurate method for determining the water content in solid and liquid samples, capable of quantifying moisture from parts per million (ppm) to 100%. sigmaaldrich.combyjus.commt.com The technique is based on the Bunsen reaction, where water reacts with iodine and sulfur dioxide in the presence of a base and a solvent, typically methanol (B129727). byjus.comnews-medical.net The endpoint is detected potentiometrically or electrochemically when all the water in the sample has been consumed. byjus.comnews-medical.net
Given the reactive nature of this compound as an acyl chloride, standard KF titration presents challenges. Acyl chlorides can react with the methanol commonly used as a solvent in KF reagents, leading to the formation of an ester and hydrochloric acid. This side reaction can interfere with the primary water-iodine stoichiometry, potentially leading to inaccurate results. news-medical.net
To mitigate these interferences, specialized methodologies are required:
Methanol-Free Reagents: Utilizing KF reagents with alternative solvents, such as those formulated for aldehydes and ketones, can prevent the side reaction with the acyl chloride group. sigmaaldrich.com
Coulometric Titration with an Oven: For solid samples or highly reactive compounds, the Karl Fischer oven method is a suitable alternative. sigmaaldrich.com The sample is heated in a sealed vial, and the evaporated water is carried by a dry inert gas stream into the coulometric titration cell. This prevents the reactive compound itself from coming into contact with the KF reagents, ensuring that only the water content is measured. sigmaaldrich.com Coulometric KF titration is particularly adept at measuring very low water content, typically in the range of 10 ppm to 10,000 ppm. sigmaaldrich.com
The selection between volumetric and coulometric KF titration depends on the expected water content. Volumetric titration is suited for water content down to 1%, while the coulometric method is preferred for trace amounts. byjus.comitwreagents.com
Table 1: Parameters for Karl Fischer Titration
| Parameter | Volumetric Titration | Coulometric Titration |
|---|---|---|
| Principle | Titrant containing iodine is added via a burette to the sample dissolved in a KF solvent. mt.com | Iodine is generated electrochemically in situ from an iodide-containing reagent. byjus.commetrohmsiam.com |
| Typical Range | 0.01% to 100% water content. sigmaaldrich.com | 10 ppm to 1% water content. sigmaaldrich.comitwreagents.com |
| Sample Type | Liquids, solids (dissolved or via KF oven). news-medical.net | Primarily liquids or gases; solids via KF oven. news-medical.netsigmaaldrich.com |
| Key Consideration for Acyl Chlorides | Requires specialized methanol-free solvents to prevent side reactions. sigmaaldrich.com | KF oven method is recommended to avoid direct contact of the analyte with the reagents. sigmaaldrich.com |
Titrimetric Methods for Product Quantitation
Titrimetric analysis provides a robust and cost-effective means of quantifying acyl chlorides. Several approaches can be employed, generally involving the reaction of the highly reactive acyl chloride group, followed by titration of either a product or the excess reactant.
One common strategy involves the reaction of the acyl chloride with a nucleophile, such as an amine. For instance, the sample containing this compound can be reacted with a known excess of an amine like aniline (B41778) or m-chloroaniline. acs.org The acyl chloride reacts to form a stable amide and liberates hydrochloric acid (HCl). The amount of acyl chloride can then be determined by one of two ways:
Titration of Liberated Acid: The generated HCl can be titrated with a standardized base.
Back-Titration of Excess Amine: The unreacted amine can be quantified by titration with a standardized acid.
Another established method involves the controlled hydrolysis of the acyl chloride to its corresponding carboxylic acid (1-Methylpiperidine-4-carboxylic acid) and HCl. psu.edu A total acid content titration is then performed using a standardized base. To differentiate between the HCl produced from hydrolysis and any pre-existing free carboxylic acid impurity, a separate analysis on an unhydrolyzed sample is often required. psu.edu Non-aqueous titrations are frequently used to determine free HCl in the presence of the acyl chloride. acs.org
The choice of method depends on the sample matrix and potential impurities. chromforum.org For example, if the sample contains significant amounts of free hydrochloric acid or the corresponding carboxylic acid as impurities, a more complex, multi-step titration procedure may be necessary to achieve accurate quantitation. psu.edu Potentiometric endpoint detection using an automatic titrator is commonly used for these titrations to improve accuracy and reproducibility, especially for colored or turbid solutions. metrohm.com
Table 2: Comparison of Titrimetric Methods for Acyl Chloride Quantitation
| Method | Principle | Titrant | Advantages | Disadvantages |
|---|---|---|---|---|
| Reaction with Amine | R-COCl + 2 R'NH₂ → R-CONHR' + R'NH₃Cl. The excess amine is titrated. | Standard Acid (e.g., HCl) | Good for samples where hydrolysis is difficult to control. | Requires careful handling of volatile and potentially toxic amines. acs.org |
| Hydrolysis & Titration | R-COCl + H₂O → R-COOH + HCl. Total acid is titrated. psu.edu | Standard Base (e.g., NaOH) | Simple reagents; conceptually straightforward. | Does not distinguish between acyl chloride, free acid, and free HCl without additional steps. psu.edu |
| Direct Non-Aqueous Titration | Direct titration of the acyl chloride with a specific base in a non-aqueous solvent. acs.org | Non-aqueous base (e.g., tripropylamine (B89841) in THF) | Can directly quantify the acyl chloride in the presence of certain impurities. | Requires specialized non-aqueous solvents and reagents. acs.org |
Solid-State Characterization for Polymorphism Studies
Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical attribute of chemical compounds, particularly in the pharmaceutical industry, as different polymorphs can exhibit distinct physical properties such as solubility, stability, and melting point. The characterization of the solid-state properties of this compound, especially its more stable hydrochloride salt form, is essential for ensuring consistent material performance.
X-ray Diffraction (XRD) for Crystalline Structure Analysis
X-ray Diffraction (XRD) is the definitive technique for the analysis of crystalline solids. It provides detailed information about the atomic and molecular arrangement within a crystal lattice. When a beam of X-rays is directed at a crystalline sample, it is diffracted in specific directions, creating a unique diffraction pattern. This pattern serves as a fingerprint for the specific crystalline form.
For a compound like this compound, XRD analysis would be used to:
Identify Crystalline Phases: Each polymorph produces a unique XRD pattern, allowing for unambiguous identification and differentiation.
Determine Crystal Structure: Single-crystal XRD can be used to determine the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and conformational details of the piperidine ring (e.g., chair conformation) and its substituents. nih.gov
Assess Crystallinity: The technique can distinguish between crystalline and amorphous material and quantify the degree of crystallinity in a sample.
Monitor Phase Transformations: XRD can be used to study polymorphic transformations that may occur under different conditions of temperature, pressure, or humidity.
While specific XRD data for this compound is not publicly available, studies on analogous piperidine derivatives demonstrate the utility of the technique. For example, the X-ray crystal structure of 4-diphenylcarbamyl-N-methylpiperidine methobromide revealed the presence of two distinct conformers within the crystal, one with the functional group in an equatorial position and the other in an axial position relative to the piperidine ring. nih.gov Such detailed structural insights are crucial for understanding structure-activity relationships.
Differential Scanning Calorimetry (DSC) for Thermal Transitions
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. nih.gov It is widely used to detect and characterize thermal transitions associated with changes in the physical state of a material.
In the context of polymorphism studies for this compound, DSC is invaluable for:
Detecting Polymorphs: Different polymorphs will typically have different melting points and heats of fusion, which appear as distinct endothermic peaks in a DSC thermogram.
Identifying Phase Transitions: DSC can identify solid-solid phase transitions, where one polymorph converts to another upon heating. This appears as an exothermic or endothermic event prior to melting.
Determining Purity: The presence of impurities can cause a broadening and depression of the melting peak, allowing for an estimation of purity.
Characterizing Amorphous Content: The presence of a glass transition (a step-change in the heat capacity) is indicative of amorphous material. science.gov
A typical DSC analysis involves heating a small, weighed sample at a constant rate. The resulting thermogram plots heat flow versus temperature. For example, if this compound existed as two polymorphs, Form A and Form B, a DSC experiment might yield the results illustrated in the hypothetical table below.
Table 3: Illustrative DSC Data for Hypothetical Polymorphs
| Thermal Event | Polymorph Form A | Polymorph Form B |
|---|---|---|
| Melting Point (Tₘ) | 155 °C | 168 °C |
| Heat of Fusion (ΔHբ) | 85 J/g | 110 J/g |
| Observations | Single, sharp endotherm indicating the melting of a stable form. | Higher melting point suggests a potentially more thermodynamically stable form. |
This data would indicate the presence of two distinct crystalline forms. Such information is critical for selecting the desired polymorph for a specific application and for defining processing and storage conditions to prevent unwanted phase transformations. researchgate.net
Industrial and Large Scale Synthetic Considerations for 1 Methylpiperidine 4 Carbonyl Chloride
Process Design for Scalability and Economic Efficiency
The industrial synthesis of 1-Methylpiperidine-4-carbonyl chloride is typically designed as a multi-step process, starting from readily available precursors. A common and economically viable route begins with piperidine-4-carboxylic acid (also known as isonipecotic acid). google.comchemicalbook.com This process can be broken down into two primary stages: methylation and chlorination.
Stage 1: Methylation of Piperidine-4-carboxylic Acid A widely adopted method for the N-methylation of piperidine-4-carboxylic acid is transfer hydrogenation. google.com This technique is advantageous for large-scale production due to its mild reaction conditions, high selectivity, and avoidance of gaseous hydrogen. google.com The process typically involves reacting piperidine-4-carboxylic acid with formaldehyde (B43269) in the presence of a palladium catalyst. google.comchemicalbook.com Key parameters for scalability include heating the mixture to approximately 90-95°C. chemicalbook.com This method is patented as an efficient route for commercial-scale production of 1-methylpiperidine-4-carboxylic acid, achieving high purity and yield. The resulting 1-methylpiperidine-4-carboxylic acid is often converted to its hydrochloride salt using hydrochloric acid, which aids in its isolation and purification before proceeding to the next step. google.comchemicalbook.com
Stage 2: Chlorination to form the Acyl Chloride The second crucial stage is the conversion of 1-methylpiperidine-4-carboxylic acid (or its hydrochloride salt) into the target acyl chloride. This is most commonly achieved by reacting it with a chlorinating agent, with thionyl chloride (SOCl₂) being the preferred reagent for industrial applications. The reaction is performed under controlled temperatures and anhydrous conditions to prevent hydrolysis of the highly reactive acyl chloride product. This step results in the evolution of sulfur dioxide and hydrogen chloride gases. Proper management of these gaseous byproducts is a key design consideration for safe and environmentally responsible large-scale manufacturing. Yields for this chlorination step can exceed 85% when moisture is rigorously excluded.
Table 1: Key Stages in Scalable Synthesis
| Stage | Starting Material | Key Reagents & Conditions | Product | Key Considerations for Scalability |
|---|---|---|---|---|
| Methylation | Piperidine-4-carboxylic acid | Formaldehyde, Palladium Catalyst, Water, 90-95°C (Transfer Hydrogenation) google.comchemicalbook.com | 1-Methylpiperidine-4-carboxylic acid google.com | Mild conditions, high selectivity, avoids gaseous H₂. google.com |
| Salt Formation | 1-Methylpiperidine-4-carboxylic acid | Hydrochloric Acid google.com | 1-Methylpiperidine-4-carboxylic acid hydrochloride chemicalbook.com | Facilitates isolation and purification. |
| Chlorination | 1-Methylpiperidine-4-carboxylic acid hydrochloride | Thionyl Chloride (SOCl₂), Anhydrous Solvent | this compound | Temperature control, moisture exclusion, gas byproduct management. |
Selection of Solvents and Reagents for Commercial Production to Prevent Degradation
The choice of solvents and reagents is paramount in commercial production to ensure high yield, purity, and stability of this compound, a moisture-sensitive intermediate.
For the chlorination step, the selection of an appropriate solvent is critical to prevent side reactions and degradation. Anhydrous non-polar or halogenated solvents are favored. While laboratory-scale syntheses might use solvents like dichloromethane (B109758) or toluene (B28343), industrial processes may opt for solvents with higher boiling points for better temperature control. Chlorobenzene (B131634) is a suitable solvent for such reactions, as demonstrated in related syntheses involving similar intermediates. google.comgoogle.com Its higher boiling point compared to dichloromethane allows for better process control at elevated temperatures, and its inert nature prevents interference with the reactive acyl chloride. The use of anhydrous dichloromethane is also noted for minimizing side reactions compared to more polar solvents.
The primary chlorinating agent is thionyl chloride (SOCl₂), valued for its effectiveness and the volatile nature of its byproducts (SO₂ and HCl), which can be easily removed. While other reagents like phosgene, diphosgene, or triphosgene (B27547) can be used for acyl chloride synthesis, they are often reserved for different derivatives due to their higher toxicity and handling complexities. google.comsmolecule.com For enhanced efficiency in the acylation, a catalytic amount of dimethylformamide (DMF) can be added.
Table 2: Comparison of Solvents and Reagents for Chlorination
| Solvent/Reagent | Role | Advantages for Commercial Production | Disadvantages/Considerations |
|---|---|---|---|
| Thionyl Chloride (SOCl₂) | Chlorinating Agent | Highly effective; volatile byproducts are easily removed. | Highly reactive and corrosive; requires careful handling. |
| Chlorobenzene | Solvent | High boiling point allows for better temperature control; inert. google.comgoogle.com | Environmental and safety regulations must be considered. |
| Dichloromethane (DCM) | Solvent | Minimizes side reactions; easy to remove post-reaction. | Lower boiling point may limit reaction temperature range. |
| Dimethylformamide (DMF) | Catalyst | Enhances acylation efficiency. | Must be used in catalytic amounts; can be difficult to remove. |
Strategies for Impurity Control and Quality Assurance in Bulk Manufacturing
In bulk manufacturing, rigorous impurity control and quality assurance are essential to meet the stringent requirements for pharmaceutical intermediates. The synthesis of this compound presents several potential sources of impurities that must be managed.
One key strategy is strict temperature control during both the methylation and chlorination steps. Maintaining temperatures below 80°C is crucial to prevent side reactions and product degradation, which can lead to the formation of colored by-products and other impurities. Another critical factor is the exclusion of moisture throughout the chlorination and handling stages, as the acyl chloride product readily hydrolyzes back to the corresponding carboxylic acid.
Control over stoichiometry is also vital. For instance, in related syntheses, using an excess of the acyl chloride can lead to the formation of dimer-like impurities. google.com Therefore, precise control over the ratio of reactants is necessary to maximize the yield of the desired product and minimize byproducts.
The final product undergoes a thorough purification and quality control process. This typically involves filtration, concentration of the reaction mixture, and drying the final product to meet specific limits, such as water content below 0.2% w/w. chemicalbook.com A suite of analytical techniques is employed for quality assurance. High-Performance Liquid Chromatography (HPLC) is used to assess purity, which is typically expected to be above 98% for research-grade material. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the structural integrity of the compound, while Mass Spectrometry (MS) validates the molecular weight.
Table 3: Impurity Control and Quality Assurance Measures
| Potential Impurity/Issue | Source | Control Strategy | Quality Assurance Test |
|---|---|---|---|
| 1-Methylpiperidine-4-carboxylic acid | Incomplete chlorination or hydrolysis of the product. | Use of excess thionyl chloride; rigorous exclusion of moisture; rapid removal of excess SOCl₂ under vacuum. | HPLC, NMR |
| Colored By-products | Product degradation at high temperatures. | Maintain reaction temperatures below 80°C. | Visual Inspection, HPLC |
| Dimerized or coupled products | Side reactions from incorrect stoichiometry. google.com | Precise control of reactant ratios. | HPLC, Mass Spectrometry |
| Residual Solvents | Incomplete removal after reaction/purification. | Concentration under reduced pressure; drying under vacuum. chemicalbook.com | Gas Chromatography (GC) |
Continuous Flow Chemistry Applications for Enhanced Throughput
Continuous flow chemistry is an emerging technology in pharmaceutical manufacturing that offers significant advantages over traditional batch processing, including enhanced safety, efficiency, and scalability. mdpi.commdpi.com While specific literature on the continuous flow synthesis of this compound is limited, the principles and demonstrated applications for similar molecules strongly suggest its suitability for this process.
Flow chemistry processes involve pumping reagents through a network of tubes or microreactors where the reaction occurs. durham.ac.uk This methodology offers superior heat and mass transfer, allowing for precise control over reaction parameters like temperature and residence time. mdpi.com For a reaction like the formation of this compound, this enhanced control can minimize the formation of thermal degradation impurities. mdpi.com Furthermore, potentially hazardous reagents or intermediates are contained within the reactor system, improving operational safety. durham.ac.uk
Table 4: Comparison of Batch vs. Continuous Flow Processing
| Feature | Batch Processing | Continuous Flow Processing |
|---|---|---|
| Scalability | Requires larger vessels; scaling up can be complex. | Scaled by extending operational time ("scaling out"). durham.ac.uk |
| Safety | Large volumes of reactants/solvents pose higher risks. | Small reaction volumes within the reactor enhance safety. mdpi.com |
| Heat Transfer | Inefficient, can lead to temperature gradients and side reactions. mdpi.com | High surface-area-to-volume ratio allows for excellent heat transfer and temperature control. mdpi.com |
| Process Control | Less precise control over reaction time and mixing. | Precise control over residence time, stoichiometry, and mixing. mdpi.com |
| Throughput | Limited by vessel size and step-by-step isolation. | Higher throughput due to continuous operation and potential for telescoped reactions. mdpi.comdurham.ac.uk |
| Impurity Profile | Potential for batch-to-batch variability. | Consistent product quality and impurity profile. mdpi.com |
Safety and Handling Protocols in Laboratory and Production Environments
Comprehensive Hazard Identification and Risk Assessment
A thorough risk assessment is the foundation of safely handling 1-Methylpiperidine-4-carbonyl chloride. While comprehensive toxicological properties have not been fully investigated, the primary hazards are associated with its corrosive nature and reactivity. capotchem.com It is classified as a substance that can cause severe skin burns and eye damage. fishersci.com Inhalation may lead to respiratory irritation. capotchem.com
The compound is typically supplied as its hydrochloride salt, which is a hygroscopic solid. capotchem.com This property means it readily absorbs moisture from the air, which can affect its reactivity and handling characteristics. A key aspect of the risk assessment involves acknowledging that the full chemical, physical, and toxicological profiles are not completely known, demanding a cautious approach. capotchem.com
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage fishersci.com |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage sigmaaldrich.com |
This table presents a summary of classifications from various safety data sheets. Classifications may vary slightly between suppliers.
Requirements for Personal Protective Equipment (PPE)
To mitigate the risks identified, the use of appropriate Personal Protective Equipment (PPE) is mandatory when handling this compound. The selection of PPE must be based on the concentration and quantity of the substance being used. capotchem.com
Recommended Personal Protective Equipment:
| Body Area | PPE Specification | Standard |
|---|---|---|
| Eyes/Face | Safety glasses with side-shields or chemical safety goggles. A face shield may be required for larger quantities or when there is a splash hazard. | Conforming to EU Standard EN166 or US OSHA 29 CFR 1910.133. fishersci.comfishersci.com |
| Skin/Hands | Chemically resistant, impervious gloves. The specific glove material should be chosen based on breakthrough time and permeation rate. Proper glove removal technique is essential. | Conforming to EU Directive 89/686/EEC and the standard EN 374. capotchem.com |
| Body | Impervious clothing, such as a lab coat or chemical-resistant suit, to prevent skin contact. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace. capotchem.com | N/A |
| Respiratory | For nuisance exposures, a P95 (US) or P1 (EU) particle respirator. For higher-level protection or in poorly ventilated areas, an OV/AG/P99 (US) or ABEK-P2 (EU) respirator cartridge is recommended. All respirators and components must be tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU). capotchem.com | N/A |
Safe Storage Guidelines and Incompatibility Considerations (e.g., Oxidizing Agents)
Proper storage of this compound is crucial for maintaining its stability and preventing hazardous reactions. It should be stored in a designated corrosives area. fishersci.com
Storage Conditions:
Temperature: Store in a cool place. capotchem.com
Atmosphere: Keep the container tightly closed in a dry and well-ventilated place. capotchem.comfishersci.com Due to its hygroscopic nature, it should be stored under an inert gas to avoid contact with moisture. capotchem.com
Container: Keep in suitable, closed containers. capotchem.com
Incompatible Materials: This compound is incompatible with a range of substances and contact should be avoided. Hazardous reactions can occur upon mixing with:
Strong oxidizing agents fishersci.comfishersci.com
Acids capotchem.comfishersci.com
Acid chlorides capotchem.comfishersci.com
Acid anhydrides capotchem.comfishersci.com
Strong bases fishersci.com
Water/Moisture (due to its hygroscopic nature and reactivity as an acyl chloride) capotchem.com
Emergency Response Procedures for Spills, Releases, and Exposure
In the event of an emergency, prompt and correct actions are vital to minimize harm. All personnel handling the substance should be familiar with these procedures.
First-Aid Measures:
General Advice: Immediately consult a physician and show them the Safety Data Sheet (SDS). capotchem.comfishersci.com
Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. capotchem.comfishersci.com
Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician. capotchem.comfishersci.com
Eye Contact: Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. capotchem.comfishersci.com
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately. capotchem.comfishersci.com
Spill and Release Procedures:
Personal Precautions: Use the required personal protective equipment (see section 7.2). Evacuate personnel to a safe area. Ensure adequate ventilation. Avoid breathing dust, vapors, mist, or gas. capotchem.com
Containment and Cleanup: Prevent the product from entering drains. capotchem.com For solid spills, pick up and arrange disposal without creating dust. Sweep up the material and shovel it into suitable, closed containers for disposal. capotchem.com
Firefighting Measures:
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. capotchem.com
Specific Hazards: During a fire, hazardous decomposition products may be released, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen chloride gas. capotchem.comfishersci.com
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear. capotchem.comfishersci.com
Environmental Impact Mitigation and Waste Disposal Guidelines
Preventing environmental contamination and ensuring proper disposal are critical responsibilities when working with chemical reagents.
Environmental Precautions:
Steps should be taken to prevent the chemical from entering the soil or groundwater systems. Do not let the product enter drains or waterways. capotchem.comfishersci.com
Waste Disposal:
Product: Unused or surplus material should be treated as hazardous waste. It is recommended to offer surplus and non-recyclable solutions to a licensed professional waste disposal company. capotchem.com Chemical incineration with an afterburner and scrubber is a potential disposal method. capotchem.com
Contaminated Packaging: Contaminated containers must be treated as the product itself. Dispose of the container as unused product in accordance with local, state, and federal regulations. capotchem.com Do not mix with other waste. sigmaaldrich.com
Future Directions and Emerging Research Areas
Development of Novel and Greener Synthetic Methodologies
The traditional synthesis of 1-methylpiperidine-4-carbonyl chloride often involves the use of reagents like thionyl chloride or oxalyl chloride, which can generate hazardous byproducts. wikipedia.org Future research is increasingly focused on developing greener and more sustainable synthetic routes.
Key areas of development include:
Catalytic Approaches: The use of catalytic amounts of activating agents is being explored to minimize waste. For instance, the reaction of 1-methylpiperidine-4-carboxylic acid with thionyl chloride can be catalyzed by dimethylformamide (DMF). wikipedia.org Future work may focus on replacing traditional chlorinating agents with more environmentally benign alternatives, potentially activated by novel catalytic systems.
Continuous Flow Synthesis: Flow chemistry offers significant advantages in terms of safety, scalability, and reaction control. Developing a continuous flow process for the synthesis of this compound could lead to higher purity, reduced reaction times, and minimized exposure to hazardous reagents.
Alternative Solvents: Research into the use of greener solvents, such as cyclopentyl methyl ether, is emerging for related synthetic transformations and could be applied to the synthesis of this compound to reduce the environmental impact of the process.
A comparison of traditional and emerging synthetic strategies is presented in Table 1.
| Method | Reagents | Advantages | Disadvantages | Future Research Focus |
| Traditional Batch Synthesis | Thionyl chloride, Oxalyl chloride | Well-established, high yield. | Use of hazardous reagents, generation of acidic byproducts. wikipedia.org | Replacement of chlorinating agents. |
| Catalytic Synthesis | Carboxylic acid, catalytic DMF, SOCl2 | Reduced reagent usage, milder conditions. wikipedia.org | Still relies on thionyl chloride. | Development of novel, non-toxic catalysts. |
| Continuous Flow Synthesis | --- | Enhanced safety, better process control, potential for higher purity. | Requires specialized equipment. | Optimization of flow parameters and integration into multi-step syntheses. |
| Green Solvent Approaches | --- | Reduced environmental impact, improved worker safety. | Solvent compatibility and reactivity need to be established. | Screening and application of a wider range of green solvents. |
Table 1: Comparison of Synthetic Methodologies for this compound
Exploration of Undiscovered Reactivity Pathways and Catalytic Applications
The primary reactivity of this compound is as an acylating agent, readily reacting with nucleophiles. However, there is potential for discovering new reactivity patterns and for the compound or its derivatives to act as catalysts.
Future research in this area could involve:
Novel Coupling Reactions: Investigating the participation of the acyl chloride in novel transition-metal-catalyzed cross-coupling reactions could open up new avenues for creating complex molecular architectures.
Domino and Cascade Reactions: Designing one-pot multi-step transformations where this compound is a key starting material could significantly improve synthetic efficiency. For example, an intramolecular Schmidt reaction of acyl chlorides with alkyl azides has been developed for the rapid synthesis of fused polycyclic nitrogen-containing heterocycles. acs.org
Organocatalysis: While the compound itself is a reagent, derivatives of the piperidine (B6355638) scaffold are known to be effective organocatalysts. Future work could explore the synthesis of novel chiral piperidine-based catalysts derived from this compound for asymmetric transformations.
Advanced Applications in Targeted Drug Discovery and Material Science
This compound is a key intermediate in the synthesis of numerous biologically active compounds. google.compatsnap.comgoogle.com Future research will likely focus on its application in more advanced and targeted therapeutic areas, as well as in the field of material science.
Drug Discovery:
Targeted Inhibitors: The compound has been utilized in the synthesis of inhibitors for various biological targets, including FtsZ, a crucial protein in bacterial cell division, and farnesyltransferase, a target in cancer therapy. nih.govacs.org Future efforts will likely involve the design and synthesis of more potent and selective inhibitors for a wider range of diseases by incorporating the 1-methylpiperidine-4-carboxamide (B1362588) moiety.
Structure-Activity Relationship (SAR) Studies: Systematic modifications of molecules derived from this compound are crucial for optimizing their pharmacological properties. For instance, SAR studies on piperidine-4-carboxamides have led to the identification of potent anti-Mycobacterium abscessus agents. nih.gov
5-HT1F Receptor Agonists: The compound is a building block for the synthesis of 5-HT1F receptor agonists, which are of interest for the treatment of migraines. google.comgoogle.com Further exploration in this area could lead to the development of new and improved anti-migraine medications.
A summary of some bioactive molecules synthesized using this compound is provided in Table 2.
| Target/Application | Example Compound Class | Therapeutic Potential |
| Bacterial Cell Division (FtsZ) | Benzamide FtsZ inhibitors nih.gov | Antibacterial agents against multidrug-resistant bacteria. nih.gov |
| Cancer (Farnesyltransferase) | Piperidine inhibitors of farnesyltransferase acs.org | Anticancer therapeutics. acs.org |
| Migraine (5-HT1F Receptor) | Pyridinoylpiperidines google.comgoogle.com | Acute treatment of migraine. google.com |
| Tuberculosis (DNA Gyrase) | Piperidine-4-carboxamides nih.gov | Treatment of Mycobacterium abscessus infections. nih.gov |
Table 2: Bioactive Molecules Derived from this compound
Material Science:
While less explored, the reactive nature of this compound makes it a potential candidate for applications in material science. Future research could investigate its use in:
Polymer Synthesis: As a monomer or functionalizing agent for the synthesis of novel polymers with specific properties.
Surface Modification: For modifying the surface of materials to impart desired characteristics, such as biocompatibility or altered hydrophobicity.
Metal-Organic Frameworks (MOFs): While its direct use is not documented, related piperidine derivatives are used as building blocks for MOFs, suggesting a potential avenue for future exploration.
Chemoinformatic and AI-Driven Approaches for Reaction Prediction and Optimization
The fields of chemoinformatics and artificial intelligence (AI) are poised to revolutionize chemical synthesis and drug discovery. chimia.chdrugdesign.org For this compound, these computational tools can be applied to:
Reaction Prediction: AI algorithms can be trained on vast datasets of chemical reactions to predict the outcomes of novel transformations involving this compound, potentially identifying unexpected products or side reactions. drugtargetreview.comatomfair.com
Synthesis Planning: Retrosynthesis software can propose synthetic routes to complex target molecules that incorporate this compound as a key building block, accelerating the design phase of a research project. chemrxiv.org
Optimization of Reaction Conditions: Machine learning models can be used to predict the optimal reaction conditions (e.g., temperature, solvent, catalyst) for reactions involving this compound, leading to improved yields and purity. nih.gov
Virtual Screening: Chemoinformatics tools can be used to virtually screen libraries of compounds derived from this compound against biological targets, prioritizing the synthesis of the most promising candidates. nih.gov
Comparative Analysis with Structurally Related Compounds for Broader Chemical Understanding
A deeper understanding of the unique properties of this compound can be gained through comparative studies with structurally related compounds.
Influence of the N-Methyl Group: Comparing the reactivity and biological activity of this compound with its N-unsubstituted analogue, piperidine-4-carbonyl chloride, can elucidate the role of the methyl group in terms of basicity, steric hindrance, and metabolic stability.
Effect of the Carbonyl Chloride Group: A comparison with compounds like 4-piperidone (B1582916) or N-methylisonipecotyl chloride highlights the unique reactivity imparted by the acyl chloride functionality, which allows for selective acylation reactions.
Positional Isomers: Studying the differences in reactivity and synthetic utility between this compound and its positional isomers, such as 1-methylpiperidine-3-carbonyl chloride, can provide insights into the influence of substituent position on the piperidine ring.
By systematically investigating these related structures, a more comprehensive picture of the structure-property and structure-activity relationships of this important chemical building block can be developed.
Q & A
Basic: What are the recommended synthetic routes for 1-Methylpiperidine-4-carbonyl chloride in laboratory settings?
Methodological Answer:
The synthesis typically involves acyl chloride formation from the corresponding carboxylic acid using thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions. For piperidine derivatives, a common approach is the reaction of 1-methylpiperidine-4-carboxylic acid with SOCl₂ in dichloromethane or toluene, refluxed at 40–60°C for 4–6 hours. The reaction is monitored via TLC or NMR for completion. Excess reagents are removed under reduced pressure, and the product is purified by distillation or recrystallization .
Basic: What analytical techniques are most effective for characterizing the purity and structure of this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm structural integrity, with characteristic peaks for the piperidine ring (δ 1.5–2.5 ppm for methyl groups) and carbonyl chloride (δ ~170 ppm in ¹³C).
- HPLC: Reverse-phase HPLC with UV detection (λ = 210–230 nm) assesses purity (>98% is typical for research-grade material).
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺ or [M-Cl]⁺) .
Advanced: How can researchers optimize reaction yields when synthesizing this compound under varying conditions?
Methodological Answer:
- Catalyst Use: Add catalytic dimethylformamide (DMF) to enhance acylation efficiency.
- Temperature Control: Maintain reflux temperatures below 60°C to prevent decomposition.
- Solvent Selection: Anhydrous dichloromethane minimizes side reactions compared to polar solvents.
- Workup: Rapid removal of SOCl₂ under vacuum reduces hydrolysis to the carboxylic acid. Yields >85% are achievable with rigorous moisture exclusion .
Advanced: What strategies resolve contradictions in spectroscopic data for derivatives of this compound?
Methodological Answer:
- Cross-Validation: Combine 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded spectra.
- X-ray Crystallography: Definitive structural confirmation, especially for stereoisomers or polymorphs.
- Computational Modeling: DFT calculations (e.g., Gaussian) predict NMR shifts and compare with experimental data to identify discrepancies .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation.
- Spill Management: Neutralize spills with sodium bicarbonate or inert absorbents. Avoid water to prevent exothermic hydrolysis.
- Storage: Store at –20°C in airtight, moisture-resistant containers. Stability exceeds 5 years under these conditions .
Advanced: How does the steric/electronic environment of this compound influence its reactivity?
Methodological Answer:
The methyl group at the 1-position introduces steric hindrance, slowing nucleophilic attack at the carbonyl carbon. Electron-withdrawing effects of the piperidine ring enhance electrophilicity, making it reactive toward amines and alcohols. Computational studies (e.g., Mulliken charges) quantify electron density distribution, guiding predictions of reaction sites .
Basic: What are the storage and stability considerations for this compound?
Methodological Answer:
- Temperature: Store at –20°C to prevent thermal decomposition.
- Moisture Control: Use desiccants (e.g., silica gel) in storage containers.
- Container Material: Glass or fluoropolymer-lined caps prevent corrosion. Avoid plasticizers in caps, which may react with acyl chlorides .
Advanced: What are common by-products during synthesis, and how are they mitigated?
Methodological Answer:
- Carboxylic Acid Formation: Hydrolysis due to trace moisture. Mitigate by using molecular sieves or anhydrous MgSO₄ during synthesis.
- Dimers/Oligomers: Formed via self-condensation. Minimize by controlling reaction stoichiometry (excess SOCl₂) and avoiding prolonged heating.
- Identification: LC-MS or GC-MS detects low-abundance by-products. Purification via flash chromatography (hexane/EtOAc) isolates the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
